Apixaban

Übersicht

Beschreibung

Apixaban, marketed under the brand name Eliquis, is an anticoagulant medication used to treat and prevent blood clots and to prevent stroke in people with nonvalvular atrial fibrillation. It works by directly inhibiting factor Xa, an enzyme crucial for blood clotting . This compound is also used to prevent blood clots following hip or knee replacement surgery and in patients with a history of prior clots .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Apixaban erfolgt in mehreren Schritten, beginnend mit dem preiswerten 4-Chloronitrobenzol und Piperidin. Ein Verfahren in acht Schritten wird typischerweise angewendet, das die Verwendung von Natriumchlorit zur Oxidation des Piperidinzyklus zum entsprechenden Lactam unter einer Kohlendioxidatmosphäre beinhaltet . Dieser Prozess führt zur Bildung von zwei sechsgliedrigen Lactamen, die für die endgültige Struktur von this compound unerlässlich sind .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird die Synthese von this compound auf Effizienz und Skalierbarkeit optimiert. Der Prozess umfasst die Verwendung von Diisopropylethylamin und Methansulfonylchlorid in Dichlormethan bei niedrigen Temperaturen, gefolgt von der Zugabe von Natriumethylat . Die Reaktionsmischung wird dann einer Extraktion und Rekristallisation unterzogen, um hochreines this compound zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Apixaban unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Substitution: Methansulfonylchlorid wird in Gegenwart von Diisopropylethylamin verwendet, um Sulfonylgruppen einzuführen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die intermediären Lactame und die endgültige this compound-Verbindung .

Wissenschaftliche Forschungsanwendungen

Clinical Indications

1. Atrial Fibrillation

Apixaban is indicated for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. The ARISTOTLE trial demonstrated that this compound significantly reduced the risk of stroke or systemic embolism compared to warfarin, with a hazard ratio of 0.79 (95% confidence interval 0.66-0.95) . Additionally, it showed a 31% reduction in major bleeding events compared to warfarin, making it a preferred option for many clinicians .

2. Venous Thromboembolism (VTE)

this compound is also used for thromboprophylaxis following hip or knee replacement surgery and for the treatment of deep vein thrombosis and pulmonary embolism. In clinical trials, this compound has demonstrated efficacy in reducing recurrent VTE events . The compound's pharmacokinetics support its use; it has an oral bioavailability of approximately 50%, with peak plasma concentrations occurring 3-4 hours post-administration .

3. Secondary Stroke Prevention

Recent studies, such as the ARCADIA trial, have explored this compound's role in preventing recurrence after cryptogenic stroke. This trial compares this compound with aspirin in patients with recent cryptogenic strokes and underlying atrial cardiopathy . The ongoing research aims to establish this compound's effectiveness in this specific population.

Pharmacological Profile

This compound's mechanism involves inhibiting both free and clot-bound factor Xa, which is crucial for thrombin generation and subsequent platelet activation. Its pharmacokinetic properties include rapid absorption and a half-life of approximately 12 hours, allowing for twice-daily dosing without the need for routine monitoring .

Comparative Efficacy

| Study | Population | Outcome | Result |

|---|---|---|---|

| ARISTOTLE | Atrial fibrillation patients | Stroke/systemic embolism reduction | 21% reduction vs. warfarin |

| AVERROES | High-risk atrial fibrillation | Efficacy vs. aspirin | 45% reduction in stroke/systemic embolism risk |

| VTE Trials | Post-surgery patients | Recurrence of VTE | Significant reduction compared to placebo |

Case Studies

Case Study 1: Long-term Use in Atrial Fibrillation

The AVERROES trial included patients unsuitable for vitamin K antagonists who were treated with this compound during an open-label extension phase. Results indicated that long-term use maintained efficacy in reducing stroke risk without significantly increasing major bleeding rates .

Case Study 2: Postoperative Thromboprophylaxis

In a cohort study involving patients undergoing hip or knee replacement surgeries, this compound was shown to effectively reduce the incidence of postoperative deep vein thrombosis without increasing bleeding complications compared to traditional anticoagulants .

Wirkmechanismus

Apixaban exerts its effects by directly inhibiting factor Xa, an enzyme that plays a crucial role in the conversion of prothrombin to thrombin, a key step in the blood clotting process . By inhibiting factor Xa, this compound prevents the formation of thrombin and, consequently, the formation of blood clots . This mechanism is independent of antithrombin III, making this compound a direct and selective inhibitor of factor Xa .

Vergleich Mit ähnlichen Verbindungen

Rivaroxaban: Another oral factor Xa inhibitor with similar bioavailability and selectivity.

Edoxaban: Also a direct factor Xa inhibitor used for similar indications.

Dabigatran: A direct thrombin inhibitor, which works by a different mechanism compared to apixaban.

Uniqueness of this compound: this compound is unique due to its predictable pharmacokinetic and pharmacodynamic properties, which allow for fixed dosages without the need for routine monitoring . It has a rapid onset and offset of action, low potential for food or drug interactions, and is effective in a wide range of patients, including those with moderate renal impairment .

Biologische Aktivität

Apixaban is a direct oral anticoagulant (DOAC) that selectively inhibits Factor Xa (FXa), a crucial enzyme in the coagulation cascade. Its biological activity is characterized by its ability to prevent thrombin generation and thrombus formation, making it effective in various clinical settings, including atrial fibrillation, venous thromboembolism, and in patients undergoing certain surgical procedures.

This compound functions as a competitive inhibitor of FXa. It binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin. This inhibition is dose-dependent and reversible, with a rapid onset of action observed in both in vitro and in vivo studies. The dissociation rate constant for this compound's inhibition of FXa is approximately at 25°C and at 37°C .

Inhibition Profiles

- Free FXa : IC50 of 1.3 nM.

- Thrombus-associated FXa : Effective inhibition demonstrated.

- Prothrombinase complex : Exhibits non-competitive inhibition, indicating that prothrombin binding is influenced by interactions at exosites of FXa .

Pharmacodynamics

This compound’s pharmacodynamic properties have been extensively studied. In vitro assays show that this compound significantly inhibits thrombin generation in human plasma:

- Tissue factor-initiated thrombin generation : IC50 values range from 37 nM to 100 nM depending on the assay conditions .

- Platelet aggregation : While this compound does not directly affect platelet aggregation, it indirectly reduces aggregation induced by thrombin due to its inhibition of thrombin generation .

Clinical Efficacy

Several clinical trials have assessed the efficacy of this compound across different patient populations:

- Atrial Fibrillation : The AVERROES trial demonstrated that this compound is superior to aspirin in preventing stroke and systemic embolism in patients with atrial fibrillation .

- Venous Thromboembolism Prevention : In cancer patients receiving chemotherapy, this compound was well tolerated with a low incidence of major bleeding (2.2%) while effectively preventing venous thromboembolism (VTE) .

- Comparative Studies : A study comparing this compound with warfarin indicated that while both drugs are effective, this compound had a higher adherence rate and fewer complications related to anticoagulation monitoring .

Case Study 1: Efficacy in Cancer Patients

In a randomized pilot study involving cancer patients undergoing chemotherapy, patients were assigned to receive varying doses of this compound (5 mg, 10 mg, or 20 mg) or placebo. The study found that this compound was well tolerated with minimal major bleeding incidents reported .

Case Study 2: Stroke Prevention

The ARCADIA trial investigated the effectiveness of this compound versus aspirin for secondary stroke prevention in patients with recent cryptogenic strokes. Preliminary results suggest that this compound may provide better outcomes compared to traditional antiplatelet therapy .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Bioavailability : Approximately 50% for doses up to 10 mg.

- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 3 to 4 hours post-administration .

- Half-life : Approximately 12 hours, allowing for twice-daily dosing.

Comparative Efficacy Table

| Study/Trial | Population | This compound Dosage | Major Outcomes |

|---|---|---|---|

| AVERROES | Atrial Fibrillation | 5 mg twice daily | Reduced stroke/systemic embolism |

| Cancer Study | Chemotherapy Patients | 5 mg, 10 mg, 20 mg | Low major bleeding (2.2%) |

| ARCADIA | Cryptogenic Stroke | TBD | Improved outcomes vs aspirin |

Eigenschaften

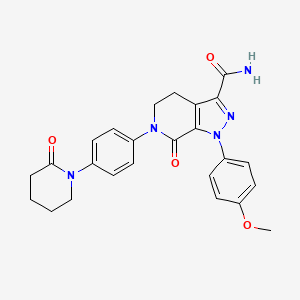

IUPAC Name |

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZCBYKSOIHPEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436500 | |

| Record name | Apixaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.11mg/mL, Aqueous solubility across the physiological pH range is approximately 0.04 mg/L | |

| Record name | Apixaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apixaban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Apixaban selectively inhibits factor Xa in its free and bound forms, independant of antithrombin III. Apixaban also inhibits prothrominase. These effects prevent the formation of a thrombus. | |

| Record name | Apixaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

White to pale-yellow powder | |

CAS No. |

503612-47-3 | |

| Record name | Apixaban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503612-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apixaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apixaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APIXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z9Y7UWC1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Apixaban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.